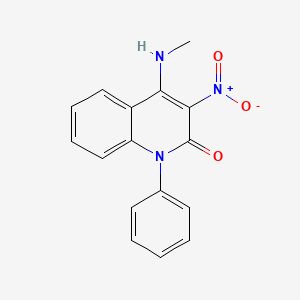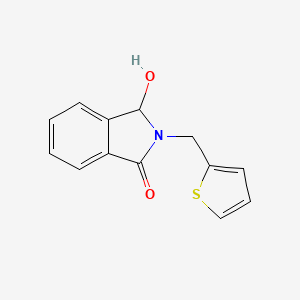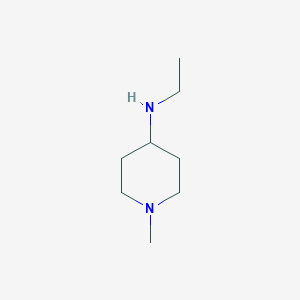![molecular formula C13H16N4O3 B2992423 N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1219842-52-0](/img/structure/B2992423.png)
N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It contains a pyrazolo[4,3-c]pyridine core, which is a type of pyridine. Pyridines are six-membered heterocyclic compounds with one nitrogen atom, and they are found in various natural products, drug molecules, vitamins, and materials .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with structural similarities to "N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" have been synthesized and characterized, indicating a broad interest in their chemical properties and potential biological activities. For instance, studies have detailed the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, showcasing their potential as therapeutic agents against various cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015). Such research highlights the ongoing exploration of pyrazolo and pyrimidine derivatives for their cytotoxic properties and their potential application in cancer research.
Cytotoxic Activities
The cytotoxic activities of these compounds against cancer cells have been a significant focus, indicating their potential application in developing new anticancer agents. For example, the synthesis, characterization, and evaluation of cytotoxic activities of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, revealing promising results against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Such studies underscore the potential of these compounds in medicinal chemistry, particularly in the development of novel treatments for cancer.
Antitumor and Anti-inflammatory Activities
Further extending their application scope, novel benzodifuranyl derivatives, including fused pyridine ring systems, have been synthesized and evaluated for their antitumor and anti-inflammatory activities. These compounds exhibited significant COX-2 inhibitory activities, analgesic, and anti-inflammatory properties, showcasing their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research highlights the diversity in the biological activities of compounds with pyrazolo and pyridine motifs, suggesting their broad applicability in developing new pharmaceuticals.
Antioxidant Properties
The antioxidant properties of these compounds have also been investigated, revealing a potential role in mitigating oxidative stress-related diseases. For instance, cyanoacetamide-based heterocyclic compounds have been synthesized and evaluated for their antitumor and antioxidant activities, demonstrating the multifunctional nature of these molecules (Bialy & Gouda, 2011). Such findings point to the potential use of pyrazolo and pyridine derivatives in therapeutic interventions against diseases associated with oxidative damage.
Wirkmechanismus
Target of Action
The primary target of N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is the human phosphodiesterase 10 . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.
Mode of Action
The compound interacts with its target, human phosphodiesterase 10, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to an increase in the concentration of cyclic nucleotides within the cell.
Eigenschaften
IUPAC Name |
N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-20-5-4-17-6-9(12(18)14-8-2-3-8)11-10(7-17)13(19)16-15-11/h6-8H,2-5H2,1H3,(H,14,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUKYZKSGBDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

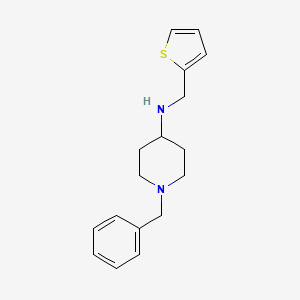
![Ethyl 3-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2992342.png)
![3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2992344.png)
![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2992350.png)
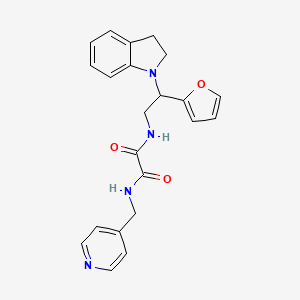
![2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2992352.png)
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2992354.png)

![4-(6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2992359.png)
